1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
CAS No.: 446276-19-3
Cat. No.: VC2794589
Molecular Formula: C6H8N4
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole - 446276-19-3](/images/structure/VC2794589.png)
Specification
CAS No. | 446276-19-3 |
---|---|
Molecular Formula | C6H8N4 |
Molecular Weight | 136.15 g/mol |
IUPAC Name | 4,6-dimethyl-1H-pyrazolo[3,4-c]pyrazole |
Standard InChI | InChI=1S/C6H8N4/c1-4-5-3-7-8-6(5)10(2)9-4/h3H,1-2H3,(H,7,8) |
Standard InChI Key | UDMCXTHYBBIVGB-UHFFFAOYSA-N |
SMILES | CC1=NN(C2=C1C=NN2)C |
Canonical SMILES | CC1=NN(C2=C1C=NN2)C |
Introduction
Chemical Identity and Structural Analysis
Basic Identification Data
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole is registered with CAS number 446276-19-3 and has several synonyms including 4,6-dimethyl-1H-pyrazolo[3,4-c]pyrazole and 1,3-dimethyl-2H- diazolo[3,4-c]pyrazole. The compound's structure was first documented in chemical databases with a creation date of January 15, 2019, and its information was most recently updated on February 22, 2025, indicating ongoing scientific interest in this chemical entity .
Structural Features
The compound possesses a heterocyclic structure consisting of two fused five-membered pyrazole rings. This bicyclic arrangement creates a molecular scaffold with specific geometric constraints and electron distribution patterns. The presence of two methyl substituents at positions 1 and 3 contributes to its distinct chemical identity and reactivity profile .
The compound's structural features can be summarized in the following table:
Structural Parameter | Value/Description |
---|---|
Molecular Formula | C6H8N4 |
Molecular Weight | 136.15 g/mol |
Heavy Atom Count | 10 |
Formal Charge | 0 |
Rotatable Bond Count | 0 |
Complexity | 138 |
Stereocenter Count | 0 |
Molecular Representations
Physicochemical Properties
Physical Properties
Understanding the physical properties of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole is essential for predicting its behavior in various environments and applications. The compound has a monoisotopic mass of 136.074896272 Da, which is important for its identification in mass spectrometry analyses .
The compound's calculated physicochemical properties are presented in the following table:
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 136.15 g/mol | Computed by PubChem 2.1 |
XLogP3-AA | 0.6 | Computed by XLogP3 3.0 |
Topological Polar Surface Area | 46.5 Ų | Computed by Cactvs 3.4.6.11 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |
Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 |
Exact Mass | 136.074896272 Da | Computed by PubChem 2.1 |
Chemical Reactivity Considerations
The presence of nitrogen atoms in the pyrazole rings makes 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole potentially reactive in various chemical transformations. The compound contains one hydrogen bond donor and two hydrogen bond acceptors, suggesting its ability to participate in hydrogen bonding interactions with surrounding molecules. This property could be particularly relevant for its potential biological activity and interactions with proteins or other biomolecules .
With a topological polar surface area of 46.5 Ų, the compound has moderate polarity, which influences its solubility characteristics and permeability across biological membranes. The calculated XLogP3-AA value of 0.6 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties .
Nomenclature and Identification Systems
Systematic Nomenclature
According to the IUPAC naming system, the primary name for this compound is 4,6-dimethyl-1H-pyrazolo[3,4-c]pyrazole. This systematic name describes the fused ring system (pyrazolo[3,4-c]pyrazole) and specifies the positions of the methyl substituents (positions 4 and 6) as well as the position of the hydrogen (position 1) .
Registry Identifiers
Multiple identification systems are used to catalog and reference this compound in various chemical databases. These identifiers are critical for unambiguous identification and cross-referencing between different chemical information resources .
The key identifiers are presented in the following table:
Identifier Type | Value |
---|---|
PubChem CID | 135410026 |
CAS Registry Number | 446276-19-3 |
InChIKey | UDMCXTHYBBIVGB-UHFFFAOYSA-N |
DSSTox Substance ID | DTXSID10380603 |
MFCD Number | MFCD00238783 |
Synonyms and Alternative Names
The compound is also known by several synonyms and alternative names, which may be encountered in scientific literature and chemical databases :
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1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
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4,6-dimethyl-1H-pyrazolo[3,4-c]pyrazole
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446276-19-3 (CAS number used as identifier)
Structural Analogs and Related Compounds
Structural Similarity and Related Heterocycles
While specific information about structurally similar compounds is limited in the available search results, it's worth noting that fused pyrazole ring systems represent an important class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. The PubChem database indicates that there are related compounds with similar 2D structures that can be accessed through their search functionality .
Analytical Considerations
Detection and Identification Methods
The compound's physicochemical properties provide insights into suitable analytical methods for its detection and quantification. Its exact mass of 136.074896272 Da would be useful for identification via high-resolution mass spectrometry techniques. The absence of chromophores in the structure might limit direct UV detection methods without derivatization .
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